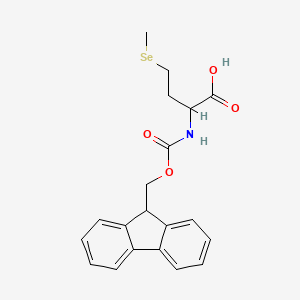

Fmoc-DL-selenomethionine

Description

Significance of Selenium-Containing Amino Acids in Biochemical Systems

Selenium is an essential trace element for many organisms, including humans, primarily because it is a component of the amino acids selenocysteine (B57510) (Sec) and selenomethionine (B1662878) (SeMet). nih.govwikipedia.org These seleno-amino acids are the building blocks of selenoproteins, which play critical roles in various biochemical processes. nih.govmdpi.com

Selenocysteine is often referred to as the 21st proteinogenic amino acid and is typically found in the active sites of enzymes. nih.govnih.gov Its presence is essential for the catalytic activity of these enzymes, which are involved in antioxidant defense, redox signaling, and hormone metabolism. udel.eduscispace.com For example, glutathione (B108866) peroxidases, a family of selenoenzymes, are crucial for protecting cells from oxidative damage by detoxifying reactive oxygen species. wikipedia.orgscispace.com The unique chemical properties of selenocysteine, such as its lower pKa and higher nucleophilicity compared to cysteine, make it a more efficient catalyst in these redox reactions. scispace.comiris-biotech.de

Selenomethionine, on the other hand, can be nonspecifically incorporated into proteins in place of methionine. chemicalbook.com This provides a mechanism for the body to store selenium. chemicalbook.com While not directly involved in the catalytic activity of most proteins in the way selenocysteine is, the presence of selenomethionine is significant for its role as a precursor for selenocysteine synthesis and for its own antioxidant properties. mdpi.com

Fmoc-DL-selenomethionine as a Chemical Research Probe

The unique properties of selenium make selenomethionine, and by extension this compound, a powerful probe in chemical and biological research. The "DL" in the name indicates that the compound is a racemic mixture, containing both the D and L isomers of the amino acid.

One of the most significant applications of incorporating selenomethionine into proteins is in the field of X-ray crystallography. The selenium atom, being heavier than the sulfur atom it replaces, scatters X-rays more strongly. This property is exploited in a technique called Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing. By collecting X-ray diffraction data at different wavelengths, the positions of the selenium atoms can be determined, which in turn helps to solve the phase problem and determine the three-dimensional structure of the protein.

Furthermore, the selenium atom can serve as a spectroscopic probe. For instance, 77Se-NMR spectroscopy can be used to study the local environment of the selenomethionine residue within a protein, providing insights into protein structure and dynamics. udel.edu The distinct chemical reactivity of the selenoether in selenomethionine compared to the thioether in methionine also allows for selective chemical modifications, enabling researchers to probe protein function.

Historical Context of Selenomethionine and Fmoc-Based Peptide Synthesis

The journey to using this compound in research is rooted in two parallel streams of scientific advancement: the discovery and understanding of selenium's biological role and the development of methods for synthesizing peptides.

The essentiality of selenium was established in the mid-20th century. The subsequent discovery of selenocysteine as a genetically encoded amino acid in the 1980s solidified the importance of selenium in biochemistry. wikipedia.org The ability to produce selenomethionine-labeled proteins by providing selenomethionine to organisms that cannot distinguish it from methionine was a significant breakthrough for structural biology.

Concurrently, the field of peptide chemistry was revolutionized by the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. nih.gov This technique dramatically simplified the process of creating custom peptides. In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced as a base-labile alternative to the acid-labile Boc protecting group. nih.gov Fmoc-based SPPS offered milder deprotection conditions, which was advantageous for the synthesis of sensitive peptides. nih.govnih.gov

The convergence of these two fields led to the chemical synthesis of peptides and proteins containing selenomethionine and selenocysteine. The development of Fmoc-protected seleno-amino acids, such as this compound, provided chemists with the necessary tools to incorporate these valuable probes into synthetic peptides with high precision and efficiency. researchgate.net This has opened up new avenues for studying protein structure, function, and folding. jst.go.jpmdpi.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C20H21NO4Se | 418.35 |

| Fmoc-D-selenomethionine | C20H21NO4Se | 418.4 |

| Fmoc-L-selenomethionine | C20H21NO4Se | 418.35 |

| Selenocysteine | C3H7NO2Se | 168.06 |

| Selenomethionine | C5H11NO2Se | 196.11 |

| Methionine | C5H11NO2S | 149.21 |

| Glutathione | C10H17N3O6S | 307.32 |

| Cysteine | C3H7NO2S | 121.16 |

| N-Fmoc-Se-(p-methoxybenzyl)-L-selenocysteine | C26H27NO5Se | 516.46 |

| Fmoc-Sec(Xan)-OH | C29H25NO5Se | 550.48 |

| Fmoc-Sec(Trt)-OH | C38H33NO4Se | 658.64 |

Structure

2D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl Selenomethionine and Its Peptide Conjugates

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-DL-selenomethionine Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of selenomethionine-containing peptides. The Fmoc/tBu strategy is commonly employed, offering mild deprotection conditions that are compatible with the sensitive selenomethionine (B1662878) side chain.

Optimization of Coupling Conditions for this compound

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the coupling conditions. Optimization of these conditions is critical to ensure high yields and minimize side reactions. Standard coupling reagents used in Fmoc-SPPS are generally effective for selenomethionine incorporation. These include carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt). Phosphonium salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium salts like HBTU and HATU, are also widely used.

The choice of solvent and base is also crucial. N,N-Dimethylformamide (DMF) is the most common solvent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the protonated amine and facilitate the coupling reaction. The optimization of coupling times and temperature is sequence-dependent and may require empirical determination to achieve quantitative incorporation of the selenomethionine residue.

| Coupling Reagent | Additive | Base | Typical Solvent |

| DIC | Oxyma/HOBt | DIPEA | DMF |

| HBTU | HOBt | DIPEA | DMF |

| HATU | HOAt | DIPEA | DMF |

| PyBOP | - | DIPEA | DMF |

Protecting Group Chemistry in this compound Synthesis

Protecting the selenium atom of the selenomethionine side chain is essential to prevent its oxidation and other unwanted side reactions during peptide synthesis. The choice of protecting group is dictated by its stability to the repetitive basic conditions used for Fmoc removal and its lability under the final acidic cleavage conditions.

Acid-labile protecting groups are advantageous as they can be removed concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups in a single step using trifluoroacetic acid (TFA). The trityl (Trt) and xanthenyl (Xan) groups, commonly used for cysteine protection, have also been adapted for selenocysteine (B57510), and the principles are applicable to selenomethionine. nih.gov

These bulky groups provide steric hindrance, effectively shielding the selenium atom from unwanted reactions. The Trt group is cleaved under standard TFA cleavage cocktails, while the Xan group offers similar acid lability and has been reported to provide enhanced stability of the protected amino acid derivative during storage. nih.gov

| Protecting Group | Cleavage Condition | Key Features |

| Trityl (Trt) | TFA-based cocktails | Provides good steric protection; standard acid lability. |

| Xanthenyl (Xan) | TFA-based cocktails | Enhanced stability of the monomer; similar acid lability to Trt. nih.gov |

The p-methoxybenzyl (Mob) group is another viable option for protecting the selenium side chain. researchgate.net Similar to its use in cysteine protection, the Mob group offers stability to the basic conditions of Fmoc deprotection. However, its removal typically requires stronger acidic conditions than standard TFA treatment, such as the use of hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are more characteristic of Boc-SPPS. This can limit its orthogonality in a standard Fmoc/tBu strategy. Nevertheless, for specific applications requiring differential deprotection, the Mob group can be a useful tool.

| Protecting Group | Cleavage Condition | Considerations |

| p-Methoxybenzyl (Mob) | HF, TFMSA | Requires harsher acid cleavage than standard Fmoc-SPPS; offers potential for orthogonal deprotection strategies. researchgate.net |

Challenges in Preventing Racemization during Selenium Introduction

A significant challenge in the synthesis of selenoamino acids is the potential for racemization at the α-carbon. While racemization of selenomethionine has been studied under specific conditions, such as elevated temperatures, the introduction of the selenium moiety during the synthesis of the this compound monomer itself is a critical step where stereointegrity must be maintained. nih.gov The synthesis of L-selenomethionine often starts from a chiral precursor, and the reaction conditions for introducing the methylseleno group must be carefully controlled to avoid epimerization. For instance, strong bases or high temperatures can increase the risk of racemization. google.com During SPPS, the coupling of the activated this compound should also be performed under conditions that minimize racemization, which is a general concern for all amino acid couplings but can be exacerbated by certain side chains and activation methods.

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the production of short peptides, peptide fragments, and derivatives of this compound. Solution-phase methods offer advantages in terms of scalability and purification of intermediates.

The synthesis of this compound itself is a solution-phase process. A common route involves the reaction of a protected α-amino-γ-butyrolactone derivative with a methylselenide nucleophile. The resulting product is then N-protected with the Fmoc group. Careful control of reaction conditions is necessary to achieve good yields and high purity.

For the synthesis of peptide conjugates in solution, standard peptide coupling reagents are employed. The choice of protecting groups for the N- and C-termini, as well as the selenomethionine side chain, must be orthogonal to allow for selective deprotection at each step. This orthogonal protection strategy is crucial for the stepwise elongation of the peptide chain or for the condensation of peptide fragments. researchgate.net

Strategies for Selenoxide Reduction During this compound Peptide Synthesis

The selenium atom in selenomethionine is susceptible to oxidation during the iterative steps of Fmoc-based solid-phase peptide synthesis (SPPS), leading to the formation of selenoxide. This oxidation can occur due to exposure to air or oxidizing reagents that may be present as impurities in solvents and reagents. The resulting selenoxide is a diastereomeric mixture and can complicate peptide purification and characterization. Therefore, strategies to either prevent its formation or reduce it back to the selenide (B1212193) are crucial for the successful synthesis of selenomethionine-containing peptides.

While specific, universally adopted protocols for the on-resin reduction of this compound selenoxide are not extensively documented, the principles of selenoxide chemistry guide the potential strategies. The primary challenge lies in finding a reducing agent that is effective at converting the selenoxide back to the selenide under the mild, neutral conditions required for SPPS, without causing cleavage of the peptide from the resin or other undesirable side reactions.

One potential approach involves the use of mild reducing agents that are compatible with the solid-phase methodology. Thiols, such as dithiothreitol (B142953) (DTT), are known to be effective in reducing selenoxides. Kinetic studies on the reaction between L-methionine selenoxide (MetSeO) and DTT have shown that the reaction is first-order in both reactants, indicating a direct reduction mechanism nih.gov. Such a reduction could potentially be performed on the resin-bound peptide. The process would likely involve washing the resin extensively to remove any residual coupling and deprotection reagents, followed by treatment with a solution of the reducing agent in a suitable solvent like N,N-dimethylformamide (DMF).

The choice of reducing agent and reaction conditions is critical. Strong reducing agents are generally avoided in SPPS as they can lead to undesired side reactions, including the cleavage of certain protecting groups or even the peptide from the resin. Therefore, mild and selective reducing agents are preferred.

Interestingly, L-methionine selenoxide itself has been utilized as an on-resin oxidant for the formation of disulfide bonds in peptides nih.gov. This highlights the reversible nature of the selenoxide-selenide redox couple. In the context of selenomethionine-containing peptide synthesis, the goal is to shift the equilibrium towards the reduced selenide form.

Table 1: Potential Reagents for Selenoxide Reduction in SPPS

| Reducing Agent | Potential Advantages | Potential Challenges |

| Dithiothreitol (DTT) | Effective at reducing selenoxides nih.gov. | Requires careful optimization of concentration and reaction time to avoid side reactions. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless and effective in aqueous and organic solvents. | Compatibility with all resin and protecting group combinations needs to be verified. |

| N-Methylmercaptoacetamide | A mild reducing agent. | Efficacy for on-resin selenoxide reduction is not well-documented. |

It is important to note that the prevention of selenoxide formation is often the most effective strategy. This can be achieved by using high-purity, degassed solvents and reagents, and by performing the synthesis under an inert atmosphere of nitrogen or argon.

Chemical Protein Synthesis Utilizing Fmoc-Protected Selenazolidine for Selenoprotein Analogs

The synthesis of selenoproteins, which contain the 21st proteinogenic amino acid selenocysteine (Sec), presents significant challenges due to the high reactivity of the selenol group. A robust strategy to overcome these challenges involves the use of a protected form of selenocysteine during SPPS. Fmoc-protected selenazolidine has emerged as a highly effective building block for the synthesis of selenoprotein analogs nih.gov.

Selenazolidine is a cyclic derivative of selenocysteine, where the reactive selenol group is masked within a thiazolidine-like ring. This protecting strategy offers several advantages. The selenazolidine ring is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of peptide cleavage from the resin. The removal of the Fmoc group and the opening of the selenazolidine ring can be achieved in a single step using a piperidine (B6355638) solution, which is also compatible with subsequent native chemical ligation (NCL) reactions nih.gov.

This methodology has been successfully applied to the one-pot chemical synthesis of the thioredoxin-like domain of the human endoplasmic reticulum (ER) selenoprotein F (SELENOF) nih.govnih.gov. SELENOF contains a redox-active CXU motif (where C is cysteine and U is selenocysteine), which is characteristic of thiol-disulfide oxidoreductases nih.govnih.gov.

The synthesis of SELENOF analogs using Fmoc-protected selenazolidine typically involves the following key steps:

Solid-Phase Peptide Synthesis: The peptide backbone is assembled on a solid support using standard Fmoc chemistry. Fmoc-protected selenazolidine is incorporated at the desired position of the selenocysteine residue.

Native Chemical Ligation (NCL): The peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine (or selenocysteine), are ligated in solution.

Deselenization: In some strategies, a deselenization reaction is employed to convert a selenocysteine residue to an alanine (B10760859), which can be useful for studying the role of the selenium atom.

Fmoc-Deprotection and Selenazolidine Ring Opening: The final deprotection of the Fmoc group and the opening of the selenazolidine ring are performed concurrently, revealing the native selenocysteine residue nih.gov.

The use of Fmoc-protected selenazolidine in a multi-step chemical protein synthesis has enabled the production of SELENOF in a one-pot approach involving two NCL reactions, a deselenization step, and the final deprotection and ring-opening nih.gov. This strategy has been instrumental in producing sufficient quantities of the protein for detailed biochemical and functional studies, including the determination of its redox potential and its role in reducing non-native disulfide bonds in misfolded proteins nih.govnih.gov.

Table 2: Key Steps in the Synthesis of SELENOF Analog using Fmoc-Protected Selenazolidine

| Step | Description | Key Reagents/Conditions |

| 1. SPPS | Assembly of peptide fragments on a solid support using Fmoc chemistry. | Fmoc-amino acids, coupling reagents (e.g., HBTU), piperidine for Fmoc removal. |

| 2. NCL | Ligation of peptide fragments in solution. | Peptide thioester, N-terminal cysteine/selenocysteine peptide, thiol additives. |

| 3. Deselenization | Conversion of selenocysteine to alanine (optional). | Phosphine reagents. |

| 4. Deprotection & Ring Opening | Removal of Fmoc group and opening of the selenazolidine ring. | 20% Piperidine in buffer nih.gov. |

This innovative approach has significantly advanced the field of chemical protein synthesis, providing a powerful tool for accessing complex selenoproteins and their analogs for detailed biological investigation.

Advanced Applications in Protein and Peptide Structural Biology

Utilization of Fmoc-DL-selenomethionine for X-ray Crystallography

The use of selenomethionine (B1662878) (SeMet) has revolutionized X-ray crystallography, a primary technique for determining the three-dimensional structure of proteins at atomic resolution. The introduction of the heavy selenium atom into the protein structure provides a powerful tool for solving the "phase problem" inherent in crystallographic data analysis.

The phase problem arises because X-ray diffraction experiments measure the intensities of diffracted X-rays, but not their phases. Both intensity and phase information are required to reconstruct the electron density map of the molecule. The incorporation of heavy atoms like selenium allows for the use of anomalous diffraction techniques to experimentally determine these phases.

In Single-Wavelength Anomalous Diffraction (SAD) , diffraction data is collected at a single X-ray wavelength that is close to the absorption edge of the selenium atom. wikipedia.org At this specific energy, the selenium atoms exhibit anomalous scattering, meaning they scatter X-rays with a phase shift. This small, but measurable, difference in scattering can be used to locate the selenium atoms within the crystal lattice and, from there, to calculate the phases for the entire protein structure. wikipedia.orgnih.gov While SAD has weaker phasing power than MAD and often requires computational density modification to resolve phase ambiguity, its major advantage is minimizing the crystal's exposure to the X-ray beam, thereby reducing radiation damage. wikipedia.org

Multi-Wavelength Anomalous Diffraction (MAD) is a more powerful technique that involves collecting diffraction data at multiple X-ray wavelengths around the absorption edge of the selenium atom. csic.es By analyzing the variations in diffraction intensities at these different wavelengths, more accurate phase information can be obtained. csic.esembopress.org This method can, in theory, yield perfect phases and has been instrumental in solving the structures of numerous proteins. csic.es The success of a MAD experiment relies on having a sufficient number of selenomethionine residues incorporated into the protein, with an estimated requirement of one SeMet for every 75-100 amino acids. nih.gov

| Phasing Technique | Description | Advantages | Disadvantages |

| SAD | Data collected at a single wavelength near the selenium absorption edge. | Minimizes radiation damage, wider choice of heavy atoms. | Weaker phasing power, requires density modification. |

| MAD | Data collected at multiple wavelengths around the selenium absorption edge. | More accurate phase determination, can yield "perfect" phases. | Requires synchrotron radiation, can increase radiation damage. |

The incorporation of selenomethionine as a heavy atom significantly enhances the process of protein structure elucidation. The selenium atom, with its higher number of electrons compared to the sulfur atom in methionine, produces a stronger anomalous signal, making phase determination more robust. mdpi.com This is particularly crucial for determining the structures of novel proteins where a homologous model for molecular replacement is not available.

The process typically involves expressing the recombinant protein in a host organism (like E. coli) that is grown in a medium where methionine is replaced by selenomethionine. wikipedia.org This leads to the random incorporation of SeMet in place of Met residues. wikipedia.org The resulting selenomethionyl protein often crystallizes isomorphously to the wild-type protein, meaning it has the same crystal packing and unit cell dimensions, which is a critical requirement for these phasing methods. embopress.org The ability to produce homogeneously labeled proteins with high levels of selenomethionine incorporation has made Se-SAD and Se-MAD routine and powerful methods in structural biology. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with 77Se Isotopes for Solution Structure Determination

While X-ray crystallography provides static snapshots of protein structures in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of proteins in solution, which is a more physiologically relevant environment. The substitution of sulfur with selenium, which has an NMR-active isotope, 77Se (spin 1/2), opens up new avenues for NMR-based structural studies. nih.govnih.govacs.org

The chemical environment surrounding the selenium nucleus strongly influences its NMR properties, such as the chemical shift and relaxation times. nih.govnih.gov The 77Se chemical shift is highly sensitive to the local protein conformation, making it an excellent probe of the protein's three-dimensional structure. nih.govnih.govacs.org Researchers have started to build a biological 77Se magnetic resonance data bank by systematically introducing single selenomethionine residues at various locations within a protein and correlating the measured 77Se NMR parameters with high-resolution X-ray crystal structures. nih.govnih.gov This allows for a more reliable interpretation of 77Se NMR spectra in terms of protein structure. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H-77Se Heteronuclear Multiple Quantum Coherence (HMQC), can be used to probe the local environment of the selenomethionine residues. northwestern.edu The measured 77Se isotropic chemical shifts (δiso), spin-lattice (T1) and spin-spin (T2) relaxation times provide valuable information about the structure and dynamics of the protein in solution. nih.gov

| 77Se NMR Parameter | Structural Information |

| Chemical Shift (δiso) | Highly sensitive to the local electronic and conformational environment. |

| Relaxation Times (T1, T2) | Provide information on molecular motion and dynamics. |

| Chemical Shift Anisotropy | Reflects the asymmetry of the electronic environment around the selenium nucleus. |

Probing Peptide-Protein Interactions through Tryptophan Fluorescence Quenching by Selenomethionine

Understanding the interactions between peptides and proteins is fundamental to deciphering many biological processes. A powerful fluorescence-based method to study these interactions involves the quenching of tryptophan (Trp) fluorescence by a nearby selenomethionine residue. acs.orgnih.govscispace.com Tryptophan is an intrinsically fluorescent amino acid, and its fluorescence is highly sensitive to its local environment. nih.gov

When a tryptophan residue in a peptide comes into close proximity with a selenomethionine residue in its binding partner protein, the fluorescence of the tryptophan can be significantly quenched (reduced). acs.orgnih.gov This quenching effect is highly dependent on the distance between the fluorophore (Trp) and the quencher (SeMet), being most effective at very short distances (typically ≤ 7 Å). acs.orgnih.gov The efficiency of quenching by selenium is much greater than that by the sulfur atom in methionine. acs.orgnih.gov

This phenomenon can be exploited to determine the orientation of a peptide bound to a protein. acs.orgnih.gov By strategically placing selenomethionine residues in different domains of a protein and observing the quenching of a tryptophan residue in the bound peptide, researchers can deduce which part of the protein the peptide is interacting with. acs.org This technique provides a simple yet powerful tool for studying protein-peptide interactions, protein folding, and protein-protein interactions. acs.orgnih.gov

A study on the interaction between calmodulin (CaM) and CaM-binding peptides from myosin light chain kinase (MLCK) and CaM kinase I demonstrated the utility of this approach. acs.org By creating CaM variants with SeMet in specific domains, the researchers were able to determine that the tryptophan residue of the bound peptides interacts with the C-terminal domain of CaM. acs.org

Investigation of Protein Folding and Conformational Dynamics via Selenomethionine Substitution

The substitution of methionine with selenomethionine can also be used to investigate the complex processes of protein folding and conformational dynamics. While selenium and sulfur share many chemical properties, the subtle differences in size, electronegativity, and polarizability between them can influence protein stability and folding pathways. wikipedia.orgnih.gov

A particularly important application of selenomethionine substitution is in the study of amyloidogenic proteins, which are associated with a range of debilitating human diseases, including Alzheimer's and prion diseases. nih.govnih.gov These diseases are characterized by the misfolding and aggregation of specific proteins into insoluble amyloid fibrils.

The substitution of methionine with selenomethionine in amyloid-forming peptide sequences can have a significant impact on their self-assembly and toxic properties. nih.govnih.gov Research on the amyloid-beta (Aβ40) peptide, involved in Alzheimer's disease, and a fragment of the human prion protein (HuPrP(106-140)) has shown that the effects of SeMet substitution are site-specific. nih.gov

For example, substituting the methionine at position 35 in Aβ40 with selenomethionine ([SeM35]Aβ40) was found to inhibit fibrillation and decrease toxicity. nih.gov Similarly, specific SeMet substitutions in the HuPrP(106-140) peptide also led to reduced fibrillation and toxicity. nih.gov In contrast, a substitution at a different position in the same prion peptide fragment resulted in retarded assembly but retention of toxicity. nih.gov These findings provide direct evidence that the presence of selenomethionine in proamyloid sequences can play a crucial role in dictating the efficiency and outcome of toxic protein polymerization. nih.govnih.gov

| Peptide | Substitution | Effect on Fibrillation | Effect on Toxicity |

| Aβ40 | Met35 -> SeMet | Inhibition | Decreased |

| HuPrP(106-140) | Met129 -> SeMet | Inhibition | Decreased |

| HuPrP(106-140) | Met134 -> SeMet | Inhibition | Decreased |

| HuPrP(106-140) | Met112 -> SeMet | Retarded Assembly | Retained |

These studies highlight the utility of this compound as a tool to modulate and investigate the molecular mechanisms underlying amyloid formation, offering potential avenues for the development of therapeutic strategies against these devastating diseases.

Impact on Higher-Order Protein Aggregation and Self-Organization

The incorporation of selenomethionine (SeMet) into peptide sequences, facilitated by the use of building blocks like this compound in solid-phase peptide synthesis, has emerged as a significant strategy for probing the mechanisms of protein aggregation and self-organization. This approach is particularly valuable in the study of amyloidogenic peptides, which are associated with a range of debilitating diseases. The substitution of methionine with selenomethionine can introduce subtle yet critical alterations to the physicochemical properties of the peptide, thereby influencing its propensity to form higher-order structures such as amyloid fibrils.

Research into amyloid-forming sequences has demonstrated that the replacement of methionine with selenomethionine can have a profound, site-specific impact on fibril formation and the ultimate morphology of the resulting aggregates. nih.govupf.edunih.gov These effects are attributed to changes in local hydrophobicity and steric factors introduced by the selenium atom. nih.gov The substitution can either hinder or promote the self-assembly process, and in some instances, it can alter the shape and structure of the aggregated polymers. nih.gov

A key study investigated the effects of substituting methionine with selenomethionine at specific sites within the amyloid-β (Aβ40) peptide and a fragment of the human prion protein (HuPrP(106-140)). nih.govupf.edu The findings from this research underscore the nuanced role that a single atomic substitution can play in the complex processes of protein aggregation and self-organization.

The site-specific effects of selenomethionine substitution on the fibrillogenesis of these amyloidogenic peptides are summarized in the table below.

| Peptide | Substitution Site | Observed Impact on Aggregation and Toxicity | Reference |

| Aβ40 | SeM at position 35 | Inhibition of fibrillation and decreased toxicity | nih.govupf.edu |

| HuPrP(106-140) | SeM at position 129 | Inhibition of fibrillation and decreased toxicity | nih.govupf.edu |

| HuPrP(106-140) | SeM at position 134 | Inhibition of fibrillation and decreased toxicity | nih.govupf.edu |

| HuPrP(106-140) | SeM at position 112 | Retarded assembly, modulation of polymer shape, and retention of toxicity | nih.govupf.edu |

| HuPrP(106-140) | SeM at position 109 | No significant effect on aggregation | nih.govupf.edu |

These findings provide direct evidence that the incorporation of selenomethionine into pro-amyloid sequences significantly influences their self-assembly and associated toxicity. nih.govupf.edu The ability to modulate these properties through precise chemical modifications highlights the potential of using this compound in the synthesis of peptide analogs to better understand and potentially control the pathological aggregation of proteins.

Fmoc Dl Selenomethionine in Biochemical Pathway Delineation and Protein Engineering

Residue-Specific Incorporation of Fmoc-DL-selenomethionine into Proteins

The ability to introduce a specific amino acid analog into a protein sequence is a powerful technique for probing protein structure and function. This compound is particularly well-suited for this purpose, allowing for the residue-specific replacement of methionine.

A primary method for the residue-specific incorporation of selenomethionine (B1662878) into proteins involves the use of auxotrophic host systems. nih.gov These are organisms that are unable to synthesize a particular essential nutrient, in this case, the amino acid methionine. By culturing these methionine-auxotrophic strains in a defined medium where methionine is replaced with selenomethionine, the cellular machinery for protein synthesis incorporates selenomethionine at the positions designated for methionine in the genetic code. ucsf.edu

Prokaryotic expression systems, particularly Escherichia coli strains that are auxotrophic for methionine, are widely used for this purpose. ucsf.edu These systems can achieve high levels of selenomethionine incorporation, often approaching 100%. nih.gov Eukaryotic systems, including yeast and insect cells, have also been adapted for selenomethionine labeling. nih.gov Notably, animal cells are naturally auxotrophic for methionine, making them suitable hosts for producing selenomethionyl proteins. ucsf.edu The general protocol involves depleting the intracellular methionine pools before introducing selenomethionine to the culture medium to maximize incorporation efficiency. nih.gov

| Host System | Typical Incorporation Efficiency | Key Considerations |

| E. coli (methionine auxotroph) | >90% | Requires minimal media supplemented with selenomethionine. |

| Yeast (Saccharomyces cerevisiae, Pichia pastoris) | High | Well-established protocols are available. |

| Insect Cells (Baculovirus system) | >90% | Timing of selenomethionine addition is crucial for optimal incorporation. nih.gov |

| Mammalian Cells | >90% | Naturally auxotrophic for methionine; toxicity of selenomethionine can affect cell viability and protein yield. nih.gov |

While generally considered a conservative substitution, research has revealed subtle differences that can be advantageous. For instance, the substitution of methionine with selenomethionine has been shown to slightly enhance the stability of proteins. nih.gov This is attributed to the differences in the physicochemical properties of selenium and sulfur. However, it is important to note that high concentrations of selenomethionine can be toxic to cells. nih.gov

| Property | Methionine (Met) | Selenomethionine (SeMet) | Implication for Protein Engineering |

| Chemical Formula | C5H11NO2S | C5H11NO2Se | Similar size and shape allow for seamless incorporation. |

| van der Waals Radius of Chalcogen | 1.80 Å (Sulfur) | 1.90 Å (Selenium) | Minor structural perturbation. |

| Bond Strength (C-X) | Stronger (C-S) | Weaker (C-Se) | May influence protein dynamics and reactivity. |

| Nucleophilicity | Good | Better | Enhanced reactivity for chemical modifications. |

| Redox Potential | Readily oxidized | More readily oxidized | Can act as a built-in antioxidant. nih.govmdpi.com |

Design and Synthesis of Enzyme-Mimetic Selenopeptide Catalysts

The unique redox properties of selenium have inspired the design and synthesis of artificial enzymes, or "nanozymes," that mimic the catalytic activity of naturally occurring selenoenzymes, such as glutathione (B108866) peroxidase. This compound is a key building block in the solid-phase synthesis of these enzyme-mimetic selenopeptides.

The synthesis of these catalysts often involves standard Fmoc-based solid-phase peptide synthesis protocols, where Fmoc-protected amino acids, including this compound, are sequentially coupled to a growing peptide chain on a solid support. The resulting selenopeptides can be designed to fold into specific conformations that create a catalytic active site. For example, on-resin selenopeptides have been developed that exhibit glutathione peroxidase-like activity, catalyzing the reduction of hydrogen peroxide. The catalytic efficiency of these synthetic enzymes can be modulated by altering the amino acid sequence surrounding the selenomethionine residue.

Investigation of Selenomethionine in Cellular Biochemical Processes (In Vitro Studies)

This compound serves as a protected form of the amino acid selenomethionine, enabling its controlled incorporation into synthetic peptides and proteins. This facilitates detailed in vitro investigations into the biochemical roles of selenomethionine, offering insights into its influence on cellular redox environments, enzyme interactions, and metabolic transformations.

Selenomethionine is a key player in maintaining cellular redox homeostasis. In vitro studies using model systems have demonstrated its capacity to influence the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes. For instance, in breast cancer cell lines, selenomethionine has been shown to upregulate the expression of antioxidant enzymes, leading to a reduction in oxidative damage to lipids and proteins. nih.gov This suggests a role for selenomethionine in bolstering the cell's antioxidant defenses. nih.gov

The cellular redox environment is intricately linked to the balance of reduced and oxidized glutathione (GSH/GSSG). Selenium compounds, including those derived from selenomethionine, are essential for the function of glutathione peroxidase, an enzyme that catalyzes the reduction of hydroperoxides by GSH. preprints.org In vitro studies with isolated rat hepatocytes have shown that selenium deficiency can lead to an acceleration of glutathione synthesis and an increased release of GSH into the extracellular medium. nih.gov This highlights the critical role of selenium in glutathione metabolism and the maintenance of cellular redox status. nih.gov Supplementation with selenium has been observed to increase the GSH/GSSG ratio and the activity of glutathione peroxidase in in vitro models of liver injury, thereby mitigating oxidative damage. mdpi.com

The interplay between selenium and glutathione is complex; while selenium is crucial for antioxidant defense, high levels can act as a pro-oxidant, particularly in a glutathione-depleted environment. nih.gov This dual role underscores the importance of maintaining a balanced intracellular concentration of selenium for optimal redox modulation.

Table 1: Effects of Selenomethionine on Redox Parameters in In Vitro Models

| Parameter | Model System | Observed Effect of Selenomethionine/Selenium | Reference |

|---|---|---|---|

| Antioxidant Enzyme Expression | MCF-7 Breast Cancer Cells | Increased expression | nih.gov |

| Oxidative Damage (Lipids, Proteins) | MCF-7 Breast Cancer Cells | Reduced damage | nih.gov |

| Glutathione (GSH) Synthesis | Selenium-deficient Rat Hepatocytes | Accelerated synthesis and release | nih.gov |

| GSH/GSSG Ratio | DEN-induced Hepatocarcinogenic Mice (in vitro liver model) | Increased ratio | mdpi.com |

As an analog of methionine, selenomethionine can interact with enzymes that normally utilize methionine as a substrate. A key example is methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its cognate tRNA, a crucial step in protein synthesis. nih.gov In vitro studies have shown that selenomethionine can be utilized by MetRS, leading to its incorporation into proteins in place of methionine. nih.gov

The efficiency of this process can be influenced by the relative concentrations of methionine and selenomethionine. nih.gov The ability of selenomethionine to act as a substrate for MetRS establishes a direct pathway for its entry into the cellular proteome. scispace.com

While selenomethionine itself is a substrate, other methionine analogs have been developed as potent and selective inhibitors of MetRS for antibacterial applications. nih.govtarget.re.kr These inhibition studies provide valuable insights into the active site and catalytic mechanism of MetRS. For example, the inhibitor REP8839 has been shown to be a competitive inhibitor with respect to methionine, indicating that it binds to the same site on the enzyme. nih.gov Understanding how different methionine analogs interact with MetRS can aid in the design of novel therapeutics and provide a deeper understanding of the enzyme's substrate specificity. nih.govsemanticscholar.org

Table 2: Interaction of Methionine Analogs with Methionyl-tRNA Synthetase (MetRS)

| Compound | Interaction Type | Effect | Reference |

|---|---|---|---|

| Selenomethionine | Substrate | Incorporation into proteins in place of methionine | nih.gov |

Once inside the cell, selenomethionine can be metabolized through several pathways, with a significant route being its conversion to selenocysteine (B57510). This transformation is analogous to the trans-sulfuration pathway that converts methionine to cysteine. jst.go.jp In this "trans-selenation" pathway, selenomethionine is first converted to selenohomocysteine. nih.gov Selenohomocysteine is then a substrate for the synthesis of selenocysteine, which can subsequently be incorporated into selenoproteins. jst.go.jpbiointerfaceresearch.com

The conversion of selenomethionine to selenocysteine is a critical step, as selenocysteine is the form of selenium that is directly incorporated into the growing polypeptide chain of selenoproteins during translation. jst.go.jpresearchgate.net This process involves a specific tRNA and a unique UGA codon that is recoded to specify selenocysteine insertion. jst.go.jp

Alternatively, selenomethionine that is not converted to selenocysteine can be non-specifically incorporated into general body proteins in place of methionine. nih.govresearchgate.net The selenium in these proteins can be released upon protein turnover, re-entering the selenium metabolic pool. nih.gov

The metabolism of selenomethionine ultimately leads to the formation of hydrogen selenide (B1212193), a key intermediate in the synthesis of selenoproteins. jst.go.jpresearchgate.net Hydrogen selenide can be used to synthesize selenophosphate, the selenium donor for the formation of selenocysteyl-tRNA. researchgate.netplos.org

Table 3: Key Steps in the In Vitro Metabolism of Selenomethionine to Selenocysteine

| Step | Precursor | Product | Key Enzymes/Pathways | Reference |

|---|---|---|---|---|

| 1 | Selenomethionine | Selenohomocysteine | Trans-selenation Pathway | nih.gov |

| 2 | Selenohomocysteine | Selenocysteine | Trans-selenation Pathway | jst.go.jpbiointerfaceresearch.com |

| 3 | Selenocysteine | Hydrogen Selenide | Selenocysteine lyase | researchgate.net |

| 4 | Hydrogen Selenide | Selenophosphate | Selenophosphate synthetase | researchgate.netplos.org |

Analytical Methodologies for Characterization and Quantification of Fmoc Dl Selenomethionine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Fmoc-DL-selenomethionine from reaction mixtures, synthetic byproducts, and degradation products. The choice of chromatographic mode depends on the specific analytical goal, such as purity assessment or the separation of closely related oxidized forms.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the standard method for assessing the purity of Fmoc-amino acids, including this compound. merckmillipore.com The hydrophobic nature of the Fmoc group makes it well-suited for retention on nonpolar stationary phases, such as C18.

Purity analysis by HPLC is crucial because the synthesis of an Fmoc-amino acid can lead to predictable impurities, such as free amino acids, dipeptides, or side-chain unprotected derivatives, which can negatively impact peptide synthesis. merckmillipore.com Optimized HPLC methods are designed to separate these potential byproducts from the main compound peak, allowing for their accurate quantitation. merckmillipore.com For selenoamino acids, RP-HPLC can be used to separate the derivatized compound from other species. rsc.org Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance, commonly monitored at wavelengths around 214 nm or 265 nm. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for eluting the hydrophobic Fmoc-protected compound. |

| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with varying hydrophobicities, ensuring separation of the target molecule from impurities. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV Absorbance at 214 nm or 265 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection. |

Selenomethionine (B1662878) is susceptible to oxidation, which converts the selenide (B1212193) (-Se-) moiety to a selenoxide (-Se(O)-). nih.govresearchgate.net This oxidation can occur during synthesis, storage, or sample preparation, creating an impurity, this compound oxide, that is structurally very similar to the parent compound. Due to their similar hydrophobicities, separating these species using reversed-phase HPLC can be challenging.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective solution to this problem. nih.govuw.edu.pl HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. In this mode, polar compounds are retained more strongly. Since selenomethionine oxide is more polar than selenomethionine, HILIC can achieve a satisfactory separation between the two. nih.govresearchgate.net Studies have shown that a zwitterionic HILIC stationary phase coupled with a mobile phase of methanol (B129727) and water (e.g., 85/15, v/v) provides the best separation of selenomethionine (SeMet) and its oxidation product, selenomethionine oxide (SeMetO). nih.govresearchgate.netuw.edu.pl To prevent further oxidation during analysis, reducing agents like β-mercaptoethanol can be added to the sample. nih.govuw.edu.pl

| Compound | Observed Retention Time (min) | Chromatographic Conditions |

|---|---|---|

| Selenomethionine (SeMet) | ~5.5 | Column: Atlantis HILIC Eluent: Methanol/Water (85/15, v/v) |

| Selenomethionine Oxide (SeMetO) | ~4.35 |

Representative retention times for SeMet and its oxidation product SeMetO using HILIC, demonstrating the successful separation of the more polar oxide product. Data adapted from studies on green tea extracts. nih.gov

Strategies for Preventing and Analyzing Selenomethionine Oxidation during Sample Preparation

The selenium atom in selenomethionine is susceptible to oxidation, which can lead to the formation of selenomethionine oxide (SeMetO) and other oxidative products. mdpi.comnih.gov This oxidation can occur during sample extraction, storage, or analysis, posing a significant challenge for the accurate characterization and quantification of this compound and its derivatives. mdpi.comresearchgate.net The oxidation process can be initiated by reactive oxygen species (ROS) and may be influenced by factors such as temperature and the sample matrix. mdpi.comnih.gov It has been noted that the oxidation of selenomethionine can be more pronounced at lower temperatures, which has implications for the stability of samples during storage. mdpi.com

To mitigate this issue and ensure that selenomethionine remains in its reduced form, several strategies are employed during sample preparation. The most common approach is the addition of reducing agents to the sample matrix. mdpi.comnih.gov

Key Preventive Strategies:

Addition of Thiol-Based Reducing Agents: Additives such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (βME) are widely recommended to prevent the oxidation of selenomethionine. mdpi.comnih.govsigmaaldrich.com These compounds act as antioxidants, maintaining a reducing environment that protects the selenium atom from oxidation. acs.org For instance, any selenoxide that may form during peptide synthesis can be readily reduced back to the selenide form by treatment with β-mercaptoethanol. sigmaaldrich.com

Control of Extraction Conditions: The choice of extraction procedure can also influence the stability of selenomethionine. Studies have shown that extraction with hot water in the presence of β-mercaptoethanol can be an effective method for samples like green tea. mdpi.comnih.gov

Analysis of potential oxidation is crucial for validating results. The appearance of additional signals in a chromatogram, with a corresponding decrease in the selenomethionine signal, is a primary indicator of oxidation. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying selenomethionine and its oxidized form, selenomethionine oxide. mdpi.comresearchgate.netnih.gov

Table 1: Common Reducing Agents for Preventing Selenomethionine Oxidation

| Reducing Agent | Chemical Class | Mechanism of Action | Reference |

|---|---|---|---|

| Dithiothreitol (DTT) | Thiol | Maintains a reducing environment, preventing the formation of selenoxide. | mdpi.com |

| β-mercaptoethanol (βME) | Thiol | Reduces any formed selenoxide back to the selenide form. | mdpi.comsigmaaldrich.com |

Derivatization Techniques for Enhanced Spectroscopic Detection

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that is more suitable for a specific analytical technique. For selenoamino acids like selenomethionine, derivatization can enhance volatility for gas chromatography (GC) or improve separation and detection for high-performance liquid chromatography (HPLC). iupac.org

Several derivatization techniques have been developed to improve the spectroscopic detection of selenomethionine and its derivatives. These methods aim to increase the sensitivity and selectivity of the analysis.

Common Derivatization Approaches:

Silylation: This technique involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. Derivatization with reagents like N,O-bis-(trimethylsilyl)acetamide (TMSA) reduces the polarity of the amino acid, making it more volatile and suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). iupac.orgmdpi.com

Acylation/Esterification: The use of chloroformates, such as isopropyl chloroformate or ethyl chloroformate, allows for the derivatization of the amino and carboxyl groups. iupac.org This process creates derivatives that are amenable to GC analysis.

Carbamidomethylation: This procedure involves the simultaneous quantitative derivatization of selenocysteine (B57510) and selenomethionine. The resulting derivatives can be effectively separated and quantified using techniques like ion-pairing HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). rsc.orgresearchgate.net This method is particularly useful for analyzing selenoamino acids released from proteins after proteolytic digestion. rsc.org

The choice of derivatization reagent and analytical technique depends on the specific requirements of the study, including the sample matrix and the concentration of the analyte. For instance, HPLC-ICP-MS offers high sensitivity and element-specific detection, making it ideal for trace analysis of selenium compounds. rsc.orgresearchgate.net

Table 2: Derivatization Techniques for Selenomethionine Analysis

| Technique | Derivatizing Reagent | Analytical Method | Purpose | Reference |

|---|---|---|---|---|

| Silylation | N,O-bis-(trimethylsilyl)acetamide (TMSA) | GC-MS | Increases volatility and thermal stability. | iupac.orgmdpi.com |

| Acylation | Ethyl chloroformate | GC | Creates volatile derivatives for GC analysis. | iupac.org |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Selenomethionine | SeMet |

| Selenomethionine oxide | SeMetO |

| Dithiothreitol | DTT |

| β-mercaptoethanol | βME |

| Glutathione (B108866) | |

| N,O-bis-(trimethylsilyl)acetamide | TMSA |

| Isopropyl chloroformate | |

| Ethyl chloroformate | |

| Iodoacetamide |

Interdisciplinary Research Perspectives and Future Directions

Comparative Analysis with Selenocysteine (B57510) (Sec) in Synthetic and Biochemical Applications

To appreciate the utility of selenomethionine (B1662878) (SeMet), it is essential to compare it with the naturally occurring selenocysteine (Sec). Their distinct modes of incorporation into proteins and differing chemical reactivities form the basis of their unique applications in research.

The incorporation of selenocysteine and selenomethionine into polypeptide chains occurs through fundamentally different biological pathways.

Selenocysteine (Sec) is co-translationally incorporated into a growing polypeptide chain in a highly specific and genetically programmed manner. This process represents a remarkable expansion of the standard genetic code. Sec is encoded by the UGA codon, which typically functions as a stop signal. nih.govyoutube.com For the ribosome to interpret UGA as a codon for selenocysteine, a specific mRNA hairpin structure, known as the Selenocysteine Insertion Sequence (SECIS) element, must be present downstream of the UGA codon. youtube.commdpi.com This complex process also requires a dedicated set of molecular machinery, including a unique tRNA (tRNA[Ser]Sec) and a specialized elongation factor (eEFSec in eukaryotes), which recognizes both the Sec-loaded tRNA and the SECIS element. mdpi.comgrantome.comresearchgate.net This ensures that Sec is inserted only at precise locations within the protein to form the active sites of selenoproteins. nih.gov

Selenomethionine (SeMet) , in contrast, is not assigned a unique codon. Instead, it is incorporated into proteins non-specifically by taking advantage of the methionine metabolic pathway. mdpi.comwikipedia.org Because of the chemical similarity between selenium and sulfur, cellular machinery often does not distinguish between methionine and selenomethionine. mdpi.com Consequently, SeMet is randomly substituted for methionine residues during protein synthesis, with the level of incorporation depending on the relative availability of the two amino acids. wikipedia.org This non-specific replacement makes SeMet an excellent analog for probing protein structure without the complex genetic manipulation required for Sec incorporation.

Table 1: Comparison of Selenocysteine and Selenomethionine Incorporation Mechanisms

| Feature | Selenocysteine (Sec) | Selenomethionine (SeMet) |

|---|---|---|

| Incorporation | Genetically encoded, site-specific nih.gov | Non-specific, random replacement of Met wikipedia.org |

| Codon | UGA (recoded stop codon) youtube.com | AUG (Methionine codon) |

| Required Machinery | SECIS element, specialized tRNA, elongation factor mdpi.com | Standard methionine translational machinery |

| Result | Precise placement in selenoprotein active sites | Stochastic substitution at Met positions |

The distinct chemical structures of SeMet (a selenoether, R-Se-CH₃) and Sec (a selenol, R-SeH) lead to significant differences in their reactivity, which underpins their different biological roles and research applications.

The key difference lies in the selenol group of selenocysteine, which is much more reactive than the selenoether of selenomethionine. The selenohydryl group of Sec has a pKa value around 5.2, meaning it is largely deprotonated and exists as the highly nucleophilic selenolate anion (R-Se⁻) at physiological pH. researchgate.netnih.gov This makes Sec a potent catalyst in redox reactions, a property exploited in the active sites of many selenoenzymes like glutathione (B108866) peroxidase. grantome.com

Selenomethionine, on the other hand, lacks this acidic proton and is a relatively stable selenoether. While it can be oxidized, it does not possess the same nucleophilic character as selenocysteine. mdpi.comwikipedia.org This stability is advantageous for applications where the primary goal is to introduce a heavy atom for structural studies without significantly altering the protein's chemical properties. wikipedia.org

Table 2: Chemical Property Comparison of Seleno-amino Acids

| Property | Selenocysteine (Sec) | Selenomethionine (SeMet) |

|---|---|---|

| Functional Group | Selenol (-SeH) | Selenoether (-Se-CH₃) |

| pKa of Side Chain | ~5.2 researchgate.netnih.gov | Not applicable |

| State at pH 7.4 | Predominantly deprotonated (selenolate, R-Se⁻) | Neutral |

| Primary Reactivity | Highly nucleophilic, redox-active nih.gov | Readily oxidized, but less nucleophilic wikipedia.org |

| Biological Role | Catalytic residue in selenoenzymes grantome.com | Selenium storage, antioxidant mdpi.com |

Role of Fmoc-DL-selenomethionine as a Tool for Understanding Selenoprotein Function

The chemical synthesis of peptides and proteins has become a vital tool for biochemical research, and this compound is a key reagent in this field. Its primary role is to facilitate the determination of protein three-dimensional structures through X-ray crystallography. nih.gov

The "phase problem" is a central challenge in crystallography, and one of the most powerful methods to solve it is Multi-wavelength Anomalous Diffraction (MAD). nih.gov This technique requires the presence of heavy atoms within the protein crystal. By using this compound during solid-phase peptide synthesis or by supplying SeMet to recombinant protein expression systems, researchers can replace native methionine residues with selenomethionine. wikipedia.orgnih.gov

Advancements in Automated Synthesis and High-Throughput Applications in Research

The development of Solid-Phase Peptide Synthesis (SPPS) revolutionized the ability to chemically synthesize peptides. bachem.comnih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is now the most common approach due to its use of milder chemical conditions compared to older methods. nih.govaltabioscience.com Fmoc-protected amino acids, such as this compound, are the essential building blocks for this process.

The Fmoc-SPPS methodology is exceptionally well-suited for automation. nih.govbeilstein-journals.org Modern automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and amino acid coupling required to build a peptide chain, allowing for the rapid and efficient production of high-purity peptides. bachem.comnih.gov This automation has been a critical enabler for high-throughput research.

With the ability to rapidly synthesize large numbers of different peptides, researchers can create extensive peptide libraries for screening purposes. nih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with specific biological activities, such as binding to a disease-related target or inhibiting an enzyme. nih.govrhhz.netdrugtargetreview.com For example, synthetic peptide libraries can be screened to discover new antimicrobial agents or to identify peptides that modulate immune responses. nih.govnih.gov The use of this compound in these automated, high-throughput workflows allows for the systematic exploration of how methionine/selenomethionine residues contribute to peptide function and stability.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Fmoc-DL-selenomethionine to ensure high purity and yield?

- Methodology : Follow solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry. Maintain pH >7 during deprotection to prevent premature cleavage of the Fmoc group, as acidic conditions protonate free amino groups and destabilize intermediates . Purify via reverse-phase HPLC with a C18 column, and confirm purity (>95%) using LC-MS or MALDI-TOF. Store at 0°C in anhydrous DMF to prevent hydrolysis .

- Key Parameters : Monitor reaction kinetics via TLC or UV-Vis spectroscopy. Adjust molar ratios of Fmoc-Cl to selenomethionine (1.2:1) to minimize dipeptide formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of H/C NMR to confirm backbone structure and selenium substitution. Compare spectral data with PubChem entries (e.g., Substance ID 329794078) . Perform elemental analysis to verify selenium content (theoretical: ~18.8% by mass). For enantiomeric resolution, employ chiral HPLC with a crown ether-based column .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodology : Store lyophilized powder under argon at -20°C. Avoid exposure to light and moisture, as selenium-containing compounds are prone to oxidation. For short-term use (≤1 week), dissolve in dry DMSO and aliquot to prevent repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the steric and electronic environment of the selenium atom in this compound influence its reactivity in peptide coupling reactions?

- Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare charge distribution and bond angles with methionine. Validate predictions via kinetic studies using activated esters (e.g., HATU/DIPEA) and monitor coupling efficiency via LC-MS .

- Data Contradictions : If experimental coupling yields deviate from computational predictions, assess solvent polarity effects (e.g., DMF vs. DCM) or selenium’s redox activity using cyclic voltammetry .

Q. What strategies mitigate discrepancies in analytical data when characterizing this compound in complex matrices?

- Methodology : Implement orthogonal validation:

- Purity : Cross-validate HPLC with ICP-MS for selenium quantification .

- Stability : Perform accelerated degradation studies (40°C/75% RH) and track byproducts via HRMS .

- Sampling : Use stratified subsampling to ensure homogeneity, as per ASTM E2859 guidelines .

Q. How can researchers design reproducible studies to investigate the biological incorporation of this compound into selenoproteins?

- Methodology : Use Se radiolabeling in cell culture models (e.g., HEK293T) and monitor incorporation via autoradiography. Include negative controls (e.g., methionine-only media) to distinguish nonspecific uptake .

- Troubleshooting : If incorporation rates are inconsistent, verify tRNA expression levels via qPCR and adjust selenium concentration in media (0.1–1.0 µM) .

Q. What computational tools are most effective for predicting the conformational stability of this compound in peptide chains?

- Methodology : Use molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models. Compare selenomethionine’s dihedral angles and hydrogen-bonding patterns to methionine. Validate with circular dichroism (CD) spectroscopy .

Methodological Frameworks

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

- Guidance :

- Feasibility : Pilot-scale synthesis (≤10 mg) to assess selenium’s handling risks .

- Novelty : Compare bioactivity against selenocysteine derivatives .

- Ethics : Adhere to OSHA guidelines for selenium waste disposal .

Q. What statistical approaches are recommended for analyzing dose-response data in selenium toxicity studies using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.